molecular formula C7H15N3OS B050385 1-(2-Morpholinoethyl)-2-thiourea CAS No. 122641-10-5

1-(2-Morpholinoethyl)-2-thiourea

Cat. No.: B050385
CAS No.: 122641-10-5
M. Wt: 189.28 g/mol
InChI Key: MIVHEVIWHMEELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Morpholinoethyl)-2-thiourea is an organic compound that features a morpholine ring attached to an ethyl chain, which is further connected to a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Morpholinoethyl)-2-thiourea can be synthesized through the reaction of 2-chloroethylmorpholine with thiourea. The reaction typically occurs in an aqueous medium and requires heating to facilitate the formation of the desired product. The general reaction scheme is as follows: [ \text{2-chloroethylmorpholine} + \text{thiourea} \rightarrow \text{this compound} ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Morpholinoethyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-(2-Morpholinoethyl)-2-thiourea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use as an immunosuppressive agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Morpholinoethyl)-2-thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The morpholine ring may also interact with cellular membranes, affecting cell signaling pathways.

Comparison with Similar Compounds

    2-Morpholinoethyl-substituted benzimidazolium salts: These compounds share the morpholine and ethyl groups but differ in their core structure.

    N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Similar in having the morpholine and ethyl groups but with different functional groups attached.

Uniqueness: 1-(2-Morpholinoethyl)-2-thiourea is unique due to its combination of the morpholine ring and thiourea group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2-morpholin-4-ylethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3OS/c8-7(12)9-1-2-10-3-5-11-6-4-10/h1-6H2,(H3,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVHEVIWHMEELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375035
Record name 1-(2-Morpholinoethyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122641-10-5
Record name 1-(2-Morpholinoethyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122641-10-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Morpholinoethyl)-2-thiourea
Reactant of Route 2
Reactant of Route 2
1-(2-Morpholinoethyl)-2-thiourea
Reactant of Route 3
1-(2-Morpholinoethyl)-2-thiourea
Reactant of Route 4
1-(2-Morpholinoethyl)-2-thiourea
Reactant of Route 5
Reactant of Route 5
1-(2-Morpholinoethyl)-2-thiourea
Reactant of Route 6
Reactant of Route 6
1-(2-Morpholinoethyl)-2-thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.